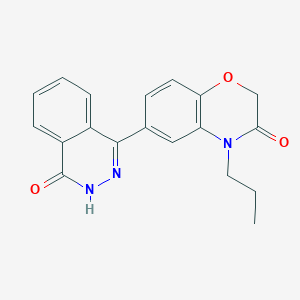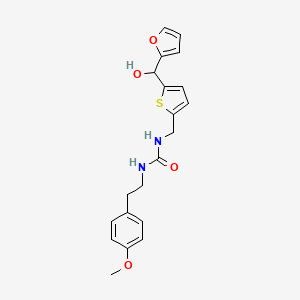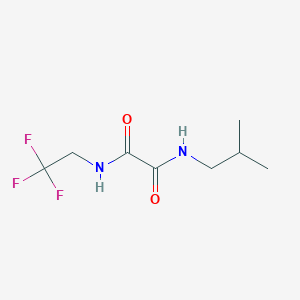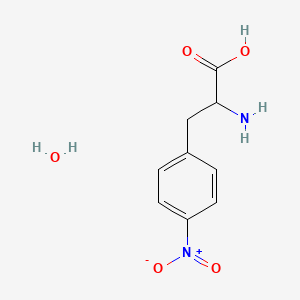
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one, also known as PDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Applications De Recherche Scientifique
High-Affinity γ-Aminobutyric Acid-A Benzodiazepine Receptor Ligands
Studies have identified compounds related to the phthalazine and benzoxazinone structures as ligands with selective binding to the γ-aminobutyric acid-A (GABA-A) receptor subtypes. These compounds demonstrate selectivity for α2, α3, and α5 subtypes over α1, indicating potential for research in neuropharmacology and the development of selective anxiolytic or sedative agents without the common side effects associated with non-selective benzodiazepine receptor agonists (Carling et al., 2004).
Antibacterial Activity of Heterocycles Incorporating Phthalazine
The synthesis of new heterocycles incorporating the phthalazine moiety has been explored, revealing compounds with significant antibacterial activity. These findings highlight the potential of phthalazine derivatives in the development of new antimicrobial agents, offering a foundation for further research in combating resistant bacterial strains (Khalil et al., 2009).
Development of Novel Progesterone Receptor Antagonists
Compounds featuring a benzoxazinone structure have been synthesized and tested as progesterone receptor (PR) antagonists. These compounds were found to be potent and selective for the PR, displaying good oral activity in in vivo models. This research opens avenues for the development of nonsteroidal PR antagonists with potential applications in reproductive health and cancer therapy (Zhang et al., 2002).
Synthesis and Applications in Material Science
The synthesis of novel benzoxazine monomers containing allyl groups and their polymerization into high-performance thermosets have been reported. These materials exhibit excellent thermomechanical properties, including high glass transition temperatures, indicating their potential for use in advanced composite materials and coatings (Agag & Takeichi, 2003).
Anticancer Activity
Research into modified polyvinyl alcohol containing amino acid moieties derived from phthalimide compounds, including structures related to benzoxazin-4-one, has shown promising anticancer activity. These studies contribute to the development of novel anticancer agents, highlighting the diverse therapeutic potential of phthalazine and benzoxazine derivatives (Samir et al., 2018).
Propriétés
IUPAC Name |
6-(4-oxo-3H-phthalazin-1-yl)-4-propyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-9-22-15-10-12(7-8-16(15)25-11-17(22)23)18-13-5-3-4-6-14(13)19(24)21-20-18/h3-8,10H,2,9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIADBZUEMHFNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-oxo-3,4-dihydro-1-phthalazinyl)-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)


![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)



![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)
![2-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2968781.png)

![4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole](/img/structure/B2968786.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)
